N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide
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Overview
Description
N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide is a chemical compound with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.33 g/mol This compound is known for its unique structure, which includes a tetrahydroquinoline moiety linked to an acetamide group through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Etherification: The next step involves the etherification of the tetrahydroquinoline core with an appropriate alkyl halide to introduce the ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxy and acetamide groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}amine
- N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}methanamide
- N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}propionamide
Uniqueness
N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-7-12-4-3-5-13(14(12)16-10)18-9-8-15-11(2)17/h3-5,10,16H,6-9H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPLYUNTJZCMIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC=C2)OCCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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